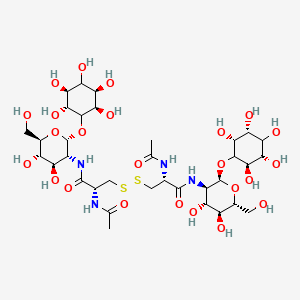

Mycothione

Description

Structure

2D Structure

Properties

Molecular Formula |

C34H58N4O24S2 |

|---|---|

Molecular Weight |

971 g/mol |

IUPAC Name |

(2R)-2-acetamido-3-[[(2R)-2-acetamido-3-[[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyoxan-3-yl]amino]-3-oxopropyl]disulfanyl]-N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyoxan-3-yl]propanamide |

InChI |

InChI=1S/C34H58N4O24S2/c1-7(41)35-9(31(57)37-13-17(45)15(43)11(3-39)59-33(13)61-29-25(53)21(49)19(47)22(50)26(29)54)5-63-64-6-10(36-8(2)42)32(58)38-14-18(46)16(44)12(4-40)60-34(14)62-30-27(55)23(51)20(48)24(52)28(30)56/h9-30,33-34,39-40,43-56H,3-6H2,1-2H3,(H,35,41)(H,36,42)(H,37,57)(H,38,58)/t9-,10-,11+,12+,13+,14+,15+,16+,17+,18+,19?,20?,21-,22+,23-,24+,25+,26+,27+,28+,29?,30?,33+,34+/m0/s1 |

InChI Key |

YKSIHFDRGQQOCJ-NSPRRIPUSA-N |

Isomeric SMILES |

CC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OC2[C@@H]([C@H](C([C@H]([C@H]2O)O)O)O)O)CO)O)O)NC(=O)C)C(=O)N[C@@H]3[C@H]([C@@H]([C@H](O[C@@H]3OC4[C@@H]([C@H](C([C@H]([C@H]4O)O)O)O)O)CO)O)O |

Canonical SMILES |

CC(=O)NC(CSSCC(C(=O)NC1C(C(C(OC1OC2C(C(C(C(C2O)O)O)O)O)CO)O)O)NC(=O)C)C(=O)NC3C(C(C(OC3OC4C(C(C(C(C4O)O)O)O)O)CO)O)O |

Origin of Product |

United States |

Biosynthesis of Mycothiol Msh : Enzymatic Pathways and Intermediates

Initial Steps: Precursor Synthesis and Activation

The assembly of the core structure of mycothiol (B1677580) begins with the synthesis and activation of two key precursors: myo-inositol-1-phosphate and UDP-N-acetylglucosamine. These molecules provide the inositol (B14025) and glycosyl moieties that form the backbone of mycothiol.

Myo-inositol-1-phosphate (Ins-P) Production from Glucose-6-phosphate

The inositol component of mycothiol is derived from glucose-6-phosphate, a central intermediate in glucose metabolism. The conversion of glucose-6-phosphate to myo-inositol-1-phosphate is a critical step and is catalyzed by the enzyme myo-inositol-1-phosphate synthase (Ino1) nih.govreactome.org. This NAD+-dependent reaction involves the cyclization of glucose-6-phosphate to form the inositol ring nih.govebi.ac.ukresearchgate.net. In Mycobacterium tuberculosis, this pathway is the primary source of myo-inositol-1-phosphate for mycothiol biosynthesis reactome.org. While alternative salvage pathways for inositol may exist, the de novo synthesis from glucose-6-phosphate is considered essential for the growth and virulence of this pathogen reactome.org.

| Enzyme | Substrate | Product | Cofactor | Organism Example |

| Myo-inositol-1-phosphate synthase (Ino1) | Glucose-6-phosphate | 1L-myo-inositol-1-phosphate | NAD+ | Mycobacterium tuberculosis |

UDP-N-acetylglucosamine (UDP-GlcNAc) as a Key Substrate

The second precursor, UDP-N-acetylglucosamine (UDP-GlcNAc), serves as the activated donor of the N-acetylglucosamine (GlcNAc) moiety. UDP-GlcNAc is a common metabolite in bacterial cells, participating in various biosynthetic pathways, including cell wall synthesis researchgate.net. In the context of mycothiol biosynthesis, it provides the glycosyl unit that is subsequently linked to the myo-inositol-1-phosphate.

Mycothiol Biosynthetic Enzymes and Their Catalytic Activities

The first committed step in the biosynthesis of mycothiol is the formation of a glycosidic bond between N-acetylglucosamine and myo-inositol-1-phosphate. This reaction is catalyzed by the mycothiol glycosyltransferase, MshA.

MshA (MSH Glycosyltransferase): Formation of GlcNAc-Ins-P

MshA is a glycosyltransferase that catalyzes the transfer of N-acetylglucosamine from UDP-GlcNAc to 1-L-myo-inositol-1-phosphate (Ins-P) nih.govresearchgate.net. The product of this reaction is 1-O-(2-acetamido-2-deoxy-α-D-glucopyranosyl)-D-myo-inositol-3-phosphate (GlcNAc-Ins-P) nih.govnih.gov. This enzymatic step is crucial, and genetic disruption of the mshA gene leads to a deficiency in mycothiol production nih.govresearchgate.net. MshA belongs to the GT-B structural family of glycosyltransferases, which are characterized by a two-domain structure nih.gov.

| Enzyme | Donor Substrate | Acceptor Substrate | Product |

| MshA (MSH Glycosyltransferase) | UDP-N-acetylglucosamine (UDP-GlcNAc) | 1L-myo-inositol-1-phosphate (Ins-P) | 1-O-(2-acetamido-2-deoxy-α-D-glucopyranosyl)-D-myo-inositol-3-phosphate (GlcNAc-Ins-P) and UDP |

The catalytic mechanism of MshA has been investigated through structural and kinetic studies. Initial velocity studies suggest a sequential mechanism where UDP-GlcNAc is the first substrate to bind to the enzyme, followed by the binding of 1-L-myo-inositol-1-phosphate researchgate.net. Structural analysis of MshA from Corynebacterium glutamicum has provided insights into a substrate-assisted catalysis mechanism. In this proposed mechanism, the β-phosphate of the UDP-GlcNAc substrate acts as a general base, promoting the nucleophilic attack of the 3-hydroxyl group of myo-inositol-1-phosphate on the anomeric carbon of the N-acetylglucosamine. This same phosphate (B84403) group is also thought to facilitate the cleavage of the sugar-nucleotide bond nih.gov.

Glycosyltransferases are classified as either "retaining" or "inverting" based on the stereochemical outcome at the anomeric carbon of the transferred sugar. In the case of MshA, the enzyme catalyzes the formation of an α-glycosidic linkage in the product, GlcNAc-Ins-P nih.gov. Since the donor substrate, UDP-GlcNAc, also has an α-anomeric configuration, MshA is classified as a retaining glycosyltransferase cazypedia.orguzh.ch. The precise mechanism for anomeric retention in retaining glycosyltransferases is still a subject of research. One proposed mechanism involves a double-displacement reaction, where a nucleophilic residue in the enzyme's active site attacks the anomeric carbon, forming a covalent glycosyl-enzyme intermediate with an inverted configuration. A subsequent nucleophilic attack by the acceptor substrate then inverts the configuration again, resulting in a net retention of the original anomeric configuration uzh.ch. An alternative mechanism is the SNi (internal return) process, where the leaving group departs and the nucleophile attacks from the same face cazypedia.org.

MshA2 (MSH Phosphatase): Dephosphorylation of GlcNAc-Ins-P

The initial dedicated step in MSH biosynthesis is the formation of 1-O-(2-acetamido-2-deoxy-α-d-glucopyranosyl)-d-myo-inositol-3-phosphate (GlcNAc-Ins-P) by the glycosyltransferase MshA. nih.gov Following this, the second step involves the dephosphorylation of GlcNAc-Ins-P to produce 1-O-(2-acetamido-2-deoxy-α-D-glucopyranosyl)-D-myo-inositol (GlcNAc-Ins). This reaction is catalyzed by the MSH phosphatase, MshA2. nih.govnih.govmdpi.com Despite its importance in the pathway, the gene encoding MshA2 has not yet been definitively identified. nih.govasm.org

MshB (MSH Deacetylase): Deacetylation to GlcN-Ins

The third step in the MSH biosynthetic pathway is the deacetylation of GlcNAc-Ins to yield 1-O-(2-amino-2-deoxy-α-D-glucopyranosyl)-D-myo-inositol (GlcN-Ins). This crucial step is catalyzed by the enzyme MshB. mdpi.comresearchgate.net MshB has been identified and characterized in M. tuberculosis and M. smegmatis. researchgate.net Genetic disruption of mshB in M. smegmatis leads to a significant reduction (90-95%) in MSH production, highlighting its key role in the pathway. nih.gov

| Enzyme | Substrate | Product | Function |

| MshB | GlcNAc-Ins | GlcN-Ins | Deacetylation |

MshC (MSH Ligase): Ligation of GlcN-Ins to Cysteine

Following deacetylation, the MSH ligase MshC catalyzes the ATP-dependent condensation of GlcN-Ins and L-cysteine. nih.govnih.gov This reaction forms an amide bond between the amino group of GlcN-Ins and the carboxyl group of L-cysteine, yielding L-Cys-GlcN-Ins. nih.govnih.govnih.gov The inhibition of MshC has been shown to be lethal to M. tuberculosis, making it a promising target for the development of new anti-tubercular drugs. mdpi.comnih.gov

MshD (MSH Synthase/Acetyltransferase): Final Acetylation to Yield MSH

The final step in MSH biosynthesis is the acetylation of the amino group of the cysteine residue in Cys-GlcN-Ins to produce mycothiol. nih.gov This reaction is catalyzed by MshD, also known as mycothiol synthase or MSH acetyltransferase. nih.govuniprot.orguniprot.org

Membership in GCN5-related N-acetyltransferases (GNATs)

MshD is a member of the GCN5-related N-acetyltransferases (GNAT) superfamily. nih.gov This is a large and diverse family of enzymes found in all domains of life that catalyze the transfer of an acetyl group from acetyl-CoA to a wide array of substrates. nih.govnih.govmdpi.com GNAT enzymes share a conserved structural fold and a common mechanism for binding acetyl-CoA. nih.gov

Role of Acetyl-CoA as Substrate

In the final step of MSH biosynthesis, MshD utilizes acetyl coenzyme A (acetyl-CoA) as the acetyl group donor. uniprot.org The enzyme catalyzes the transfer of the acetyl group from acetyl-CoA to the primary amine of the cysteine moiety of Cys-GlcN-Ins, completing the synthesis of mycothiol. nih.govuniprot.org

| Enzyme | Substrate(s) | Product | Function |

| MshD | Cys-GlcN-Ins, Acetyl-CoA | Mycothiol (MSH) | Acetylation |

Metabolism and Redox Cycling of Mycothiol Msh and Mycothione Mssm

Mycothiol (B1677580) Oxidation to Mycothione (MSSM) Under Stress Conditions

Under conditions of oxidative stress, mycobacteria experience a significant shift in their intracellular redox environment. Exposure to oxidants, such as hydrogen peroxide and the thiol-specific oxidant diamide (B1670390), leads to the depletion of the reduced mycothiol pool and a corresponding increase in the oxidized form, this compound. nih.gov For instance, in Mycobacterium bovis BCG, these oxidants can cause up to a 75% depletion of MSH, converting it to MSSM. nih.gov This oxidation of MSH to MSSM is a critical initial response to oxidative challenge, serving to buffer the cytoplasm against damaging reactive oxygen species. researchgate.netnih.gov The basal ratio of MSH to MSSM can vary between mycobacterial species, with M. bovis BCG having a ratio of approximately 50:1, while the saprophytic Mycobacterium smegmatis maintains a higher ratio of 200:1, reflecting a greater tolerance to oxidants. nih.gov The accumulation of MSSM under oxidative stress underscores the importance of efficient mechanisms for its reduction back to MSH to restore redox homeostasis. nih.govcore.ac.uk

This compound Reductase (Mtr): Key Enzyme in Mycothiol Regeneration

The regeneration of mycothiol from this compound is catalyzed by the NADPH-dependent flavoenzyme, this compound reductase (Mtr). researchgate.netnih.gov This enzyme is a crucial component of the mycothiol-dependent antioxidant system, ensuring a continuous supply of reduced mycothiol to combat oxidative damage and participate in detoxification pathways. nih.gov

MSSM + NADPH + H⁺ → 2 MSH + NADP⁺

This compound reductase from Mycobacterium tuberculosis has been extensively characterized. The enzyme is a homodimer with a subunit molecular weight of approximately 50 kDa. acs.orgnih.gov It exhibits high specificity for its substrates, with Michaelis constants (Km) of 8 µM for NADPH and 73 µM for this compound. acs.orgnih.gov The enzyme follows a bi-bi ping-pong kinetic mechanism, which is characteristic of this class of disulfide reductases. acs.orgresearchgate.net This mechanism involves the reduction of the enzyme's FAD cofactor by NADPH, followed by the reduction of this compound by the reduced enzyme. Mtr also displays transhydrogenase activity, further confirming its kinetic mechanism. acs.orgnih.gov The pH dependence of the kinetic parameters has been studied, revealing the involvement of key ionizable residues in catalysis. acs.org

Structural studies of this compound reductase have provided valuable insights into its catalytic mechanism. Each monomer of the dimeric enzyme consists of three domains: an NADPH-binding domain, a FAD-binding domain, and a dimerization/interface domain. nih.gov The FAD cofactor is tightly bound in a pocket and is essential for electron transfer from NADPH to the enzyme's active site. acs.orgnih.gov

A key feature of the active site is a conserved redox-active disulfide bridge formed by two cysteine residues (Cys39 and Cys44 in Rhodococcus erythropolis Mtr). nih.gov The catalytic cycle involves the transfer of electrons from NADPH to FAD, which then reduces the active-site disulfide. The resulting dithiol then reduces the this compound substrate. nih.govebi.ac.uk A conserved histidine-glutamate ion pair is also crucial for catalysis, likely involved in proton transfer steps during the reaction. acs.orgnih.govresearchgate.net Docking studies suggest that this compound binds in a specific pocket where its disulfide bond is positioned close to the redox-active cysteine pair and the FAD cofactor, facilitating efficient reduction. nih.gov The specificity for this compound is attributed to structural differences in the substrate-binding site compared to the related enzyme glutathione (B108866) reductase. nih.gov

Mycothiol-Dependent Detoxification and Conjugation Pathways

Beyond its role in redox homeostasis, mycothiol is a key player in the detoxification of a wide range of electrophilic compounds and xenobiotics. ubc.careactome.org This is achieved through the formation of MSH S-conjugates, which are then further metabolized. acs.orgacs.org

Mycothiol can react with various electrophilic compounds, including alkylating agents and certain antibiotics, to form mycothiol S-conjugates (MS-R). acs.orgnih.gov This conjugation reaction can occur spontaneously or be catalyzed by mycothiol S-transferases. nih.gov The formation of these conjugates effectively neutralizes the reactivity of the toxic compounds. ubc.ca

A well-studied example is the reaction of MSH with the alkylating agent monobromobimane (B13751) (mBBr), which leads to the formation of the fluorescent derivative MSmB. nih.gov This reaction depletes the cellular MSH pool. Following conjugation, a dedicated enzyme, mycothiol S-conjugate amidase (Mca), plays a critical role in the next step of the detoxification pathway. acs.orgacs.orgnih.gov Mca cleaves the amide bond of the mycothiol S-conjugate, releasing the glucosaminylinositol (GlcN-Ins) moiety and the N-acetylcysteine S-conjugate (a mercapturic acid). ubc.canih.gov The mercapturic acid is then exported from the cell, while the GlcN-Ins is retained and utilized for the resynthesis of mycothiol, allowing the cell to replenish its protective thiol pool. acs.orgacs.orgnih.gov This pathway highlights a highly efficient system for both detoxification and the recycling of a key cellular component. uniprot.org Mca has been shown to have activity towards the mycothiol S-conjugate of the antibiotic cerulenin (B1668410) as well. ubc.ca

MSH S-conjugate Amidase (Mca): Cleavage and Recycling of GlcN-Ins

Mycothiol S-conjugate amidase (Mca) is a crucial enzyme in the mycothiol-dependent detoxification pathway in Actinobacteria, including the significant pathogen Mycobacterium tuberculosis. This enzyme is responsible for the hydrolysis of the amide bond within mycothiol S-conjugates (MS-R), which are formed when mycothiol (MSH) reacts with and neutralizes electrophilic toxins and antibiotics. The cleavage of these conjugates by Mca is a critical step for both the elimination of the harmful substance and the recycling of a key biosynthetic precursor of MSH.

The action of Mca results in the release of two products: the N-acetyl-L-cysteine S-conjugate of the toxin (a mercapturic acid) and 1-D-myo-inosityl-2-amino-2-deoxy-α-D-glucopyranoside (glucosaminyl-inositol or GlcN-Ins). nih.govubc.ca The generation of GlcN-Ins is particularly important for the cell as it can be reutilized for the synthesis of new MSH molecules, thus maintaining the intracellular pool of this vital thiol. nih.govubc.ca Mca from Mycobacterium tuberculosis is a zinc metalloprotein that displays high specificity for the mycothiol portion of its substrates, while showing broader tolerance for the chemical nature of the conjugated toxin. ubc.ca

The formation of mercapturic acids is a well-established detoxification strategy in many organisms. In the context of mycobacteria, the process is initiated by the conjugation of MSH with a xenobiotic. The resulting mycothiol S-conjugate is then acted upon by Mca, which, as described above, cleaves the amide bond. This cleavage releases the N-acetyl-L-cysteine S-conjugate, which is the mercapturic acid derivative. nih.govubc.ca This entire pathway effectively transforms a reactive, harmful compound into a more water-soluble and less toxic form that can be subsequently removed from the cell. nih.gov

Following their formation, the mercapturic acids are excreted from the bacterial cell. nih.gov While the precise efflux pumps dedicated to the transport of mycothiol-derived mercapturic acids have not been definitively characterized, it is known that efflux pumps are a significant mechanism of drug resistance in Mycobacterium tuberculosis. nih.govnih.gov These membrane proteins actively transport a wide array of substrates, including toxic compounds and antibiotics, out of the cell. nih.gov It is highly probable that one or more of the numerous efflux pumps present in mycobacteria are responsible for the extrusion of these mercapturic acid conjugates, thereby completing the detoxification process. The P55 efflux pump in M. bovis BCG, for instance, has been shown to contribute to resistance against a range of toxic compounds. nih.gov Further research is needed to identify the specific transporters involved in mercapturic acid efflux and their substrate specificity.

Other Mycothiol-Dependent Enzymes and Associated Reactions

Beyond its central role in the detoxification of electrophiles via Mca, mycothiol is also involved in a variety of other enzymatic reactions that are crucial for the physiology and survival of Actinobacteria. These include the reduction of nitrosothiols, isomerization reactions in catabolic pathways, and defense against oxidative stress.

S-nitrosomycothiol reductase (MscR), also known as mycothiol-dependent formaldehyde dehydrogenase, is a dual-function enzyme. nih.govnih.gov It plays a critical role in the defense against both nitrosative and aldehyde stress. nih.gov As an S-nitrosomycothiol reductase, MscR catalyzes the NADH-dependent reduction of S-nitrosomycothiol (MSNO), a molecule formed under nitrosative stress conditions. nih.gov This activity is crucial for detoxifying excess nitric oxide and related reactive nitrogen species. nih.gov In its role as a formaldehyde dehydrogenase, MscR is involved in the detoxification of formaldehyde, a toxic metabolite. nih.gov Mutants of Mycobacterium smegmatis lacking MscR show increased susceptibility to both S-nitrosoglutathione and aldehydes. nih.gov

Mycothiol serves as an essential cofactor for the enzyme maleylpyruvate isomerase in some bacteria, such as Corynebacterium glutamicum. nih.gov This enzyme catalyzes the conversion of maleylpyruvate to fumarylpyruvate, a key step in the gentisate pathway for the catabolism of aromatic compounds. nih.govresearchgate.net The requirement of MSH for this isomerization reaction links mycothiol metabolism to the degradation of environmental aromatic compounds, highlighting a role for MSH beyond detoxification and redox buffering. nih.gov

| Enzyme | Substrate | Product | Organism |

| Maleylpyruvate Isomerase | Maleylpyruvate | Fumarylpyruvate | Corynebacterium glutamicum |

Mycobacteria are frequently exposed to oxidative stress from reactive oxygen species (ROS) generated by the host immune system. Mycothiol plays a significant role in mitigating this stress, in part through the action of mycothiol-dependent peroxidases. A mycothiol peroxidase (MPx) has been characterized in Corynebacterium glutamicum. This enzyme can reduce hydrogen peroxide and organic hydroperoxides using reducing equivalents from either the mycoredoxin/mycothione reductase/mycothiol system or the thioredoxin/thioredoxin reductase system. researchgate.net In Mycobacterium tuberculosis, a thiol peroxidase (Tpx) has been identified that exhibits antioxidant activity and is crucial for the bacterium's defense against oxidative stress. researchgate.net While the direct utilization of mycothiol by M. tuberculosis Tpx is still being fully elucidated, the phenotypes of MSH-deficient mutants, which are hypersensitive to oxidative stress, strongly suggest the existence of one or more MSH-dependent peroxidases. nih.gov

Mycoredoxin Systems in Disulfide Reduction

The mycothiol (MSH) redox system plays a pivotal role in maintaining the highly reducing intracellular environment of Actinobacteria, analogous to the glutathione/glutaredoxin system in other organisms. A key component of this system is the mycoredoxin (Mrx) family of proteins, which are small, glutaredoxin-like oxidoreductases. nih.gov These enzymes are crucial for the reduction of disulfide bonds that are formed under conditions of oxidative stress. nih.gov The mycoredoxin system, in concert with mycothiol and this compound reductase (Mtr), provides a robust mechanism for protecting cellular components from oxidative damage. researchgate.net

The canonical mycoredoxin system operates through a series of thiol-disulfide exchange reactions. Under oxidative stress, cellular proteins can form intramolecular disulfide bonds or mixed disulfides with mycothiol, a process known as S-mycothiolation. Mycoredoxin-1 (Mrx-1) from Mycobacterium tuberculosis has been shown to be a key player in reversing these modifications. researchgate.net The catalytic cycle involves the reduction of oxidized Mrx-1 by mycothiol. The reduced Mrx-1 can then directly reduce disulfide bonds in target proteins.

Recent research has elucidated the role of the mycoredoxin system in the reduction of specific enzymes. For instance, the peroxiredoxin AhpE from M. tuberculosis, which is involved in the detoxification of peroxides, is a substrate for the MSH/mycoredoxin-1 pathway. nih.gov Two potential mechanisms for the reduction of oxidized AhpE by mycoredoxin-1 have been proposed. In a dithiolic mechanism, Mrx-1 directly reduces the oxidized AhpE. Alternatively, in a monothiolic mechanism, oxidized AhpE can form a mixed disulfide with mycothiol, which is then reduced by Mrx-1. nih.gov The latter pathway is thought to be significant in the cytosol where mycothiol is present in high concentrations. researchgate.net

The regeneration of reduced mycothiol is essential for the continued functioning of the mycoredoxin system. This is accomplished by the NADPH-dependent enzyme this compound reductase (Mtr), which catalyzes the reduction of this compound (MSSM) back to two molecules of mycothiol (MSH). researchgate.netnih.gov This entire enzymatic cascade, from NADPH to Mtr, MSH, Mrx, and finally to the target disulfide, constitutes a complete reducing pathway. nih.gov

| Component | Function |

| Mycothiol (MSH) | The primary low-molecular-weight thiol in Actinobacteria, involved in detoxification and redox buffering. |

| This compound (MSSM) | The oxidized disulfide form of mycothiol. |

| This compound Reductase (Mtr) | An NADPH-dependent enzyme that reduces MSSM back to MSH. nih.govwikipedia.org |

| Mycoredoxin (Mrx) | A glutaredoxin-like enzyme that catalyzes the reduction of disulfide bonds in proteins. nih.gov |

| Target Proteins | Proteins with disulfide bonds or S-mycothiolated cysteines that are substrates for mycoredoxin. |

MSH-Dependent S-transferases

Mycothiol S-transferases (MSTs) are a class of enzymes that catalyze the conjugation of mycothiol to a variety of electrophilic compounds, a critical step in their detoxification and subsequent excretion. researchgate.net This function is analogous to that of glutathione S-transferases (GSTs) found in other organisms. The identification and characterization of MSTs have provided significant insights into the mechanisms by which Actinobacteria defend themselves against xenobiotics and endogenous toxic metabolites. ubc.ca

A key breakthrough in this area was the identification of the first mycothiol S-transferase from Mycobacterium smegmatis as a member of the DinB superfamily of proteins. nih.gov The homologous protein in Mycobacterium tuberculosis (Rv0443) was subsequently confirmed to have the same activity. nih.gov These enzymes exhibit a high degree of specificity for mycothiol, showing no activity with glutathione (GSH) or bacillithiol (BSH), the major low-molecular-weight thiols in other bacteria. nih.gov

The catalytic mechanism of MSTs involves the activation of the mycothiol thiol group to facilitate its nucleophilic attack on the electrophilic substrate. Research has shown that the M. tuberculosis MST is a divalent metal-dependent enzyme. nih.govrsc.org The binding of a metal ion, such as zinc (Zn²⁺), is crucial for the binding of mycothiol and the subsequent transfer reaction. rsc.org The crystal structure of MST in complex with MSH and Zn²⁺ has provided a detailed view of the active site and the interactions that govern substrate specificity and catalysis. rsc.org

While the role of MSTs in detoxifying xenobiotics is well-established in vitro, their precise physiological substrates and roles in vivo are still under investigation. nih.gov For example, studies with an M. tuberculosis strain lacking the rv0443 gene did not show increased susceptibility to certain antibiotics like rifampicin or isoniazid (B1672263), suggesting that other detoxification pathways may be involved or that the specific substrates for this enzyme are yet to be identified. nih.gov The diversity within the DinB superfamily suggests that there may be other, as yet uncharacterized, MSH-dependent S-transferases with different substrate specificities. nih.gov

| Enzyme Family | Key Characteristics | Substrate Specificity |

| DinB Superfamily | Contains the first identified mycothiol S-transferases. | Specific for mycothiol (MSH). nih.gov |

| Mycothiol S-transferase (MST) | Divalent metal-dependent for MSH binding and catalysis. nih.govrsc.org | Catalyzes the conjugation of MSH to electrophilic compounds. |

Biological Functions and Molecular Mechanisms of the Mycothione System

Maintenance of Intracellular Redox Homeostasis

A key function of the mycothione system is the maintenance of intracellular redox homeostasis, which is crucial for the survival and growth of mycobacteria, particularly during infection when they are exposed to oxidative and nitrosative stress from the host immune system. nih.govnih.govnih.gov

Role as a Thiol Buffer

Mycothiol (B1677580) acts as a major thiol buffer, helping to maintain a highly reducing environment within the cytoplasm. nih.govnih.govasm.org This buffering capacity is essential to protect cellular components, such as proteins and enzymes with reactive cysteine residues, from oxidation. The concentration of MSH in Actinobacteria can be in the millimolar range, providing a substantial reservoir of reducing equivalents. nih.gov The thiol group of the cysteine residue in MSH is the active component that participates in redox reactions.

Regulation of Thiol/Disulfide Ratios (MSH:MSSM)

The ratio of reduced mycothiol (MSH) to its oxidized disulfide form, this compound (MSSM), is a critical indicator of the intracellular redox state. scilit.comresearchgate.net Under normal physiological conditions, the MSH:MSSM ratio is kept very high, indicating a strongly reducing environment. For instance, the basal ratio of MSH to MSSM was found to be approximately 50:1 in Mycobacterium bovis BCG and 200:1 in Mycobacterium smegmatis. scilit.com

When the cell is exposed to oxidative stress, MSH is oxidized to MSSM, causing a decrease in the MSH:MSSM ratio. scilit.comresearchgate.net To restore the reducing environment, MSSM is recycled back to MSH by the NADPH-dependent enzyme this compound reductase (Mtr). nih.govwikipedia.orgnih.gov This continuous regeneration of MSH is vital for sustained protection against oxidative damage. The Mtr enzyme is a flavoprotein that catalyzes the reduction of MSSM, playing a central role in maintaining the MSH pool. nih.govnih.gov The importance of this enzyme is highlighted by the fact that its absence can lead to a decreased ability of mycobacteria to proliferate inside macrophages. nih.gov

Cellular Defense Against Oxidative Stress

The this compound system is a primary line of defense against various forms of oxidative and chemical stress. nih.govosti.gov This protective role involves the direct scavenging of reactive species and the detoxification of harmful compounds.

Scavenging of Reactive Oxygen Species (ROS)

Mycobacteria are subjected to reactive oxygen species (ROS) generated by their own aerobic respiration and by the host's immune cells during infection. nih.govasm.org MSH plays a significant role in neutralizing these harmful oxidants. nih.govnih.gov The thick cell wall of M. tuberculosis, containing components like lipoarabinomannan and phenolic glycolipid I, provides an initial barrier against ROS. nih.govfrontiersin.org Internally, MSH contributes to the detoxification of ROS, and mutants deficient in MSH show increased sensitivity to oxidative stress caused by agents like hydrogen peroxide and cumene (B47948) hydroperoxide. nih.govresearchgate.net

Several MSH-dependent enzymes, such as peroxidases and mycoredoxins, are thought to be involved in the ROS scavenging process. nih.govasm.org For example, mycothiol, in conjunction with mycoredoxin-1, can reduce the one-cysteine peroxiredoxin AhpE, demonstrating a direct molecular link between the this compound system and peroxide detoxification. nih.gov

Scavenging of Reactive Nitrogen Species (RNS)

In addition to ROS, mycobacteria must also defend against reactive nitrogen species (RNS) produced by host macrophages, such as nitric oxide (NO•) and peroxynitrite (ONOO⁻). nih.govnih.govfrontiersin.org The this compound system is implicated in the detoxification of these RNS. nih.govnih.gov MSH has been shown to have a protective role against •NO and alkyl peroxy radicals. nih.gov While other systems, like truncated hemoglobins, are also involved in scavenging RNS, the MSH system provides a crucial layer of defense. nih.gov

Protection Against Peroxides and Alkylating Agents

MSH is essential for the detoxification of a wide range of toxic substances, including peroxides and alkylating agents. nih.govnih.govasm.org This detoxification process often involves the enzymatic conjugation of the toxic compound to MSH, catalyzed by Mycothiol S-transferases (MSTs). nih.govnih.gov This reaction renders the toxin more water-soluble and less reactive.

The resulting MSH S-conjugate is then cleaved by the enzyme mycothiol S-conjugate amidase (Mca). nih.govasm.org This cleavage releases the toxic compound conjugated to N-acetylcysteine (as a mercapturic acid), which is then excreted from the cell. nih.govnih.gov The other product of this cleavage, 1-O-(2-amino-2-deoxy-α-D-glucopyranosyl)-D-myo-inositol (GlcN-Ins), is recycled for the resynthesis of MSH. nih.govasm.org This detoxification pathway is a key mechanism for resistance to certain electrophilic toxins and antibiotics. researchgate.net

Table 1: Key Enzymes in the this compound System and their Functions

| Enzyme | Function |

|---|---|

| This compound Reductase (Mtr) | Catalyzes the NADPH-dependent reduction of oxidized this compound (MSSM) back to mycothiol (MSH), maintaining the intracellular redox balance. nih.govwikipedia.orgnih.gov |

| Mycothiol S-transferase (MST) | Catalyzes the transfer of mycothiol to xenobiotic compounds, initiating the detoxification process. nih.govnih.gov |

| Mycothiol S-conjugate amidase (Mca) | Cleaves mycothiol S-conjugates into mercapturic acid (for excretion) and GlcN-Ins (for MSH resynthesis). nih.govasm.org |

| Mycoredoxin-1 (Mrx1) | A glutaredoxin-like protein that, together with mycothiol, reduces peroxiredoxins like AhpE, playing a role in peroxide detoxification. nih.gov |

Detoxification of Endogenous and Exogenous Compounds

The this compound system plays a pivotal role in protecting actinobacteria from a wide array of toxic substances, both those generated internally (endogenous) and those encountered in the environment (exogenous). This detoxification capacity is crucial for the survival of these bacteria in diverse and often challenging ecological niches. The central molecule in this system is mycothiol (MSH), the reduced form of this compound, which functions as the primary low-molecular-weight thiol in these organisms, analogous to glutathione (B108866) in other bacteria and eukaryotes researchgate.netubc.canih.gov.

Broad-Spectrum Detoxification of Electrophiles and Xenobiotics

Mycothiol provides a crucial line of defense against electrophilic and xenobiotic compounds, which are reactive molecules that can damage cellular macromolecules like DNA, proteins, and lipids. The detoxification process is primarily mediated by mycothiol S-transferases (MSTs), enzymes that catalyze the conjugation of the thiol group of MSH to the electrophilic center of a toxic compound osti.gov. This conjugation reaction, known as S-conjugation, effectively neutralizes the reactivity of the electrophile and renders it more water-soluble, facilitating its subsequent removal from the cell.

The resulting mycothiol S-conjugate (MSR) is then targeted by another key enzyme, mycothiol S-conjugate amidase (Mca). Mca cleaves the amide bond in the MSR, releasing the glucosaminylinositol (GlcN-Ins) moiety and forming a mercapturic acid (AcCySR) derivative ubc.canih.govnih.gov. This mercapturic acid is then typically exported from the cell, completing the detoxification process. The GlcN-Ins is retained within the cell and can be recycled for the resynthesis of mycothiol, ensuring a continuous supply of this vital protectant ubc.canih.gov. This efficient detoxification pathway allows actinobacteria to tolerate a wide range of toxic compounds.

| Enzyme | Function in Detoxification | Substrate(s) | Product(s) |

| Mycothiol S-transferase (MST) | Catalyzes the conjugation of mycothiol to electrophiles and xenobiotics. | Mycothiol (MSH), Electrophilic compounds | Mycothiol S-conjugates (MSR) |

| Mycothiol S-conjugate amidase (Mca) | Cleaves the amide bond of mycothiol S-conjugates. | Mycothiol S-conjugates (MSR) | Mercapturic acid (AcCySR), Glucosaminylinositol (GlcN-Ins) |

Mechanisms of Antibiotic Detoxification in Actinobacteria

Actinobacteria are prolific producers of antibiotics, and consequently, they have evolved robust mechanisms to protect themselves from the very compounds they synthesize, as well as from other antibiotics present in their environment ubc.canih.gov. The this compound system is a key player in these resistance mechanisms. Mycothiol has been shown to be involved in the detoxification of a variety of antibiotics researchgate.netubc.caconicet.gov.ar.

The detoxification of certain antibiotics follows the same general pathway as described for other xenobiotics: S-conjugation followed by cleavage and excretion. For instance, mycothiol can react with and detoxify the antibiotic rifamycin (B1679328) S ubc.ca. MSH has also been implicated in providing resistance to the antibiotic cerulenin (B1668410) nih.govnih.gov. Studies with mutants deficient in mycothiol biosynthesis have demonstrated their increased sensitivity to a range of antibiotics, highlighting the importance of the this compound system in antibiotic resistance osti.gov. The ability of mycothiol to neutralize these potent compounds is a critical factor in the survival and ecological success of antibiotic-producing actinobacteria.

Role in Heavy Metal Detoxification and Tolerance Mechanisms

While the role of this compound in detoxifying organic compounds is well-established, its direct involvement in heavy metal detoxification through chelation and efflux is less clear. However, the this compound system does contribute to heavy metal tolerance, primarily by mitigating the oxidative stress induced by these metals. Heavy metals can catalyze the formation of reactive oxygen species (ROS), which can cause significant cellular damage. Mycothiol, as a potent antioxidant, helps to neutralize these ROS, thereby protecting the cell from the toxic effects of heavy metals researchgate.net.

Recent research has shown that mycothiol S-transferase (MST) from Mycobacterium tuberculosis is a divalent metal-dependent enzyme, with a preference for zinc and iron osti.govnih.gov. The binding of a metal ion appears to be crucial for the subsequent binding of mycothiol and the catalytic activity of the enzyme nih.gov. This suggests a potential, albeit indirect, role in metal homeostasis or detoxification, where the presence of certain metals could modulate the detoxification capacity of the this compound system.

Direct chelation of heavy metals by mycothiol in a manner similar to metallothioneins has not been extensively documented. Metallothioneins are cysteine-rich proteins that are known to bind and sequester heavy metals like cadmium and zinc. While mycothiol contains a cysteine residue and can interact with metals, its primary described role in metal-related stress is through its antioxidant function rather than as a primary chelator for sequestration and export.

Similarly, there is currently limited direct evidence to suggest that mycothiol S-conjugates of heavy metals are actively transported out of the cell by specific efflux pumps. Bacterial resistance to heavy metals often involves dedicated efflux systems that pump metal ions directly out of the cytoplasm. The this compound-dependent detoxification pathway is primarily associated with the export of organic mercapturic acid derivatives. Further research is needed to determine if mycothiol plays a more direct role in the chelation and efflux of heavy metals in actinobacteria.

Cysteine Homeostasis and Storage

Cysteine is an essential amino acid, but it is also potentially toxic at high concentrations due to its reactive thiol group, which can undergo autoxidation and generate reactive oxygen species researchgate.net. The this compound system plays a critical role in maintaining cysteine homeostasis by serving as a cellular reservoir for this amino acid researchgate.netubc.ca.

By incorporating cysteine into the mycothiol molecule, the cell effectively sequesters it in a stable and non-toxic form. The biosynthesis of mycothiol is a multi-step process that begins with the linkage of N-acetylcysteine to glucosamine-inositol researchgate.net. This process is regulated to match the cell's demand for cysteine and its need for protection against oxidative stress.

Post-Translational Protein S-Mycothiolation as a Redox-Regulatory Mechanism

Post-translational modification of proteins through the covalent attachment of mycothiol (MSH) to reactive cysteine residues, a process known as S-mycothiolation, has emerged as a significant redox-regulatory mechanism in Actinobacteria. This reversible modification serves as a protective strategy against irreversible oxidative damage to protein thiols and functions as a molecular switch to modulate protein activity in response to changes in the cellular redox environment. Under conditions of oxidative stress, the formation of mixed disulfides between protein thiols and MSH helps to maintain redox homeostasis and orchestrate an adaptive response to the stressful conditions.

Impact on Protein Activity and Function

S-mycothiolation can profoundly alter the activity and function of a wide range of proteins, including enzymes involved in primary metabolism, antioxidant defense, and protein synthesis. This modification often leads to the inactivation or altered function of the target protein, which can be reversed by the mycoredoxin (Mrx) system.

In Corynebacterium glutamicum, a non-pathogenic model organism for mycobacteria, 25 proteins were identified as targets for S-mycothiolation under hypochlorite (B82951) stress. nih.gov These proteins are involved in diverse cellular processes such as carbohydrate metabolism, amino acid biosynthesis, nucleotide and cofactor biosynthesis, and protein translation. nih.gov Similarly, a study in Mycobacterium smegmatis under hypochlorite stress identified 58 S-mycothiolated proteins, highlighting the widespread nature of this modification in response to oxidative insults. researchgate.net These proteins are involved in energy metabolism, fatty acid and mycolic acid biosynthesis, protein translation, and redox regulation. researchgate.net

The impact of S-mycothiolation on the activity of several key enzymes has been characterized in detail:

Thiol Peroxidase (Tpx): S-mycothiolation of the thiol peroxidase Tpx in C. glutamicum leads to its inactivation. nih.gov The restoration of its peroxidase activity is dependent on the mycoredoxin 1 (Mrx1)/MSH/mycothione reductase (Mtr) electron pathway, demonstrating the reversible nature of this regulatory switch. nih.gov

Methionine Synthase (MetE): In C. glutamicum, the methionine synthase MetE is a prominent target of S-mycothiolation. nih.gov This modification leads to the inactivation of the enzyme, which is consistent with findings for S-bacillithiolation of MetE in Bacillus species, suggesting a conserved mechanism for regulating methionine biosynthesis in response to oxidative stress. nih.gov

Maltodextrin (B1146171) Phosphorylase (MalP): MalP, an enzyme involved in glycogen (B147801) and maltodextrin degradation in C. glutamicum, is also inactivated by S-mycothiolation. nih.gov

Myo-Inositol-1-Phosphate Synthase (Ino-1): The S-mycothiolation of Ino-1, the first enzyme in the MSH biosynthesis pathway, at a specific cysteine residue suggests a potential feedback mechanism to regulate MSH levels under oxidative stress conditions. nih.gov

Ribosomal Proteins and Translation Factors: The identification of several ribosomal proteins (RpsF, RpsC, RpsM, RplM) and translation elongation factors (Tuf) as targets for S-mycothiolation in C. glutamicum suggests a role for this modification in the regulation of protein synthesis during oxidative stress. nih.gov

The following tables provide a summary of proteins identified as targets of S-mycothiolation in Corynebacterium glutamicum and Mycobacterium smegmatis and the observed or inferred impact on their function.

Table 1: S-Mycothiolated Proteins in Corynebacterium glutamicum under Hypochlorite Stress

| Protein | Function | Impact of S-Mycothiolation |

| Tpx | Thiol peroxidase | Inactivation |

| MetE | Methionine synthase | Inactivation |

| MalP | Maltodextrin phosphorylase | Inactivation |

| Ino-1 | Myo-inositol-1-phosphate synthase | Potential regulation of MSH biosynthesis |

| Fba | Fructose-bisphosphate aldolase | Glycolysis |

| Pta | Phosphate (B84403) acetyltransferase | Glycolysis |

| XylB | Xylulokinase | Carbohydrate metabolism |

| SerA | D-3-phosphoglycerate dehydrogenase | Serine biosynthesis |

| Hom | Homoserine dehydrogenase | Methionine biosynthesis |

| GuaB1/GuaB2 | IMP dehydrogenase | Nucleotide biosynthesis |

| PurL | Phosphoribosylformylglycinamidine synthase | Nucleotide biosynthesis |

| NadC | Nicotinate-nucleotide adenylyltransferase | Cofactor biosynthesis |

| ThiD1/ThiD2 | Phosphomethylpyrimidine kinase | Thiamine biosynthesis |

| Gpx | Glutathione peroxidase-like protein | Antioxidant function |

| MsrA | Peptide methionine sulfoxide (B87167) reductase | Antioxidant function |

| HmuO | Heme oxygenase | Iron mobilization |

| TufA | Translation elongation factor Tu | Protein synthesis |

| PheT | Phenylalanyl-tRNA synthetase | Protein synthesis |

| RpsF | 30S ribosomal protein S6 | Protein synthesis |

| RpsC | 30S ribosomal protein S3 | Protein synthesis |

| RpsM | 30S ribosomal protein S13 | Protein synthesis |

| RplM | 50S ribosomal protein L13 | Protein synthesis |

Table 2: S-Mycothiolated Proteins in Mycobacterium smegmatis under Hypochlorite Stress

| Functional Category | Examples of S-Mycothiolated Proteins |

| Energy Metabolism | Acn, FumA, Mqo, SdhA, SucC |

| Fatty Acid & Mycolic Acid Biosynthesis | AccD3, AccD5, FabG4, HadA, KasA |

| Protein Translation | RplB, RplE, RpsA, RpsB, Tuf |

| Redox Regulation & Detoxification | AhpC, AhpD, KatG, Mrx1, TrxB2 |

Role in Redox Sensing and Signaling

S-mycothiolation plays a crucial role in redox sensing and signaling, enabling bacteria to perceive oxidative stress and mount an appropriate transcriptional response. This is primarily achieved through the modification of redox-sensitive transcription factors and their regulators, particularly anti-sigma factors.

In many Actinomycetes, the response to disulfide stress is controlled by an extracytoplasmic function (ECF) sigma factor and its cognate anti-sigma factor. nih.gov A well-characterized example is the σR/RsrA system in Streptomyces coelicolor. nih.govnih.gov

The σR/RsrA System: Under normal reducing conditions, the anti-sigma factor RsrA binds to the sigma factor σR, preventing it from associating with RNA polymerase and initiating transcription. embopress.org RsrA is a zinc-containing protein with several reactive cysteine residues. oup.com

Sensing Oxidative Stress: Upon exposure to oxidative stress, such as treatment with diamide (B1670390) or hydrogen peroxide, the intracellular mycothiol pool becomes oxidized, leading to the formation of this compound (MSSM). nih.govubc.ca This shift in the MSH/MSSM redox balance leads to the oxidation of the critical cysteine residues in RsrA, likely through S-mycothiolation followed by intramolecular disulfide bond formation. nih.govembopress.org

Signal Transduction: The oxidation of RsrA induces a conformational change that causes it to release σR. embopress.org The liberated σR is then free to bind to the RNA polymerase core enzyme and direct the transcription of its target genes. embopress.org

Adaptive Response: The σR regulon includes genes involved in combating oxidative stress, such as those for the thioredoxin system (trxB, trxC) and enzymes involved in mycothiol metabolism (mshA, mca). nih.govnih.gov This creates a feedback loop where the response to oxidative stress includes the upregulation of the very systems needed to restore the cellular redox balance.

Restoration of the Pre-stress State: Once the oxidative stress is alleviated and the MSH pool is restored to its reduced state, oxidized RsrA is reduced back to its active, σR-binding form, a process that can be facilitated by mycothiol itself or the thioredoxin system. nih.govembopress.org This allows RsrA to once again sequester σR, turning off the stress response.

A similar regulatory system involving the sigma factor σH and its anti-sigma factor RshA is present in Corynebacterium glutamicum and Mycobacterium tuberculosis. nih.govembopress.org In C. glutamicum, exposure to hypochlorite stress leads to the strong upregulation of the σH regulon, which includes genes for the thioredoxin and MSH pathways. nih.gov In M. tuberculosis, the AosR-SigH axis is crucial for upregulating cysteine biosynthesis in response to oxidative stress, which in turn supports the production of mycothiol. embopress.org

Therefore, protein S-mycothiolation serves as a key molecular mechanism that underpins a sophisticated redox sensing and signaling network. This allows Actinobacteria to rapidly and reversibly respond to oxidative challenges by modulating the activity of key enzymes and initiating a coordinated transcriptional program to restore redox homeostasis.

Distribution and Phylogeny of the Mycothione System

Phylogenetic Distribution Across Actinobacteria

Mycothiol (B1677580) is widely distributed among members of the Actinobacteria. researchgate.netresearchgate.net This large and diverse group of Gram-positive bacteria is characterized by a high G+C content in their DNA. nih.govjapsonline.com

Presence in High-(G+C)-Content Gram-Positive Bacteria

Mycothiol is the major low-molecular-weight thiol in most species of Actinomycetales, including important genera such as Streptomyces, Mycobacterium, and Corynebacterium. researchgate.netnih.govubc.ca These bacteria are known for their complex morphologies and their presence in diverse ecosystems, including soil, seawater, and as inhabitants of human hosts, where some cause diseases like tuberculosis and diphtheria. nih.govjapsonline.com The presence of mycothiol at millimolar concentrations is a common feature in these organisms. nih.govresearchgate.net

Absence in Other Bacterial Phyla and Eukaryotes

Extensive surveys have indicated that mycothiol is not found in representative species of low-GC Gram-positive bacteria, Gram-negative bacteria, plants, fungi, or animals. nih.gov This restricted distribution suggests that mycothiol biosynthesis is largely confined to the Actinobacteria phylum. nih.gov While some studies initially reported conflicting results regarding the presence of glutathione (B108866) (GSH) in some Streptomyces strains, the prevailing evidence indicates that mycothiol is the dominant thiol in Actinobacteria, and GSH is generally absent or found at very low levels. nih.govjapsonline.comresearchgate.net In eukaryotes, glutathione is the prevalent low-molecular-weight thiol. nih.govjapsonline.com

Evolutionary Conservation of Mycothiol Biosynthetic and Metabolic Pathways

The biosynthesis of mycothiol involves a specific pathway mediated by a set of enzymes. The core pathway includes the production of GlcNAc-Ins-P by MSH glycosyltransferase (MshA), dephosphorylation by MSH phosphatase (MshA2), deacetylation by MshB to produce GlcN-Ins, linkage to cysteine by MSH ligase (MshC), and final acetylation by MSH synthase (MshD) to yield mycothiol. nih.govasm.org Studies involving mutants deficient in these biosynthetic genes have demonstrated their requirement for mycothiol production. nih.govasm.org For instance, mshA and mshC mutants typically lack detectable mycothiol, while mutants in mshB and mshD may produce some mycothiol or related thiols. nih.govasm.orgasm.org

The metabolic pathways involving mycothiol are also conserved within Actinobacteria. Key enzymes include mycothione reductase (Mtr), which reduces oxidized mycothiol disulfide (MSSM) back to its reduced form, and MSH S-conjugate amidase (Mca), which is involved in the detoxification of MSH S-conjugates. nih.govasm.org The conservation of these pathways underscores the importance of mycothiol for the survival and physiology of Actinobacteria. nih.govasm.orgubc.ca Transcriptional regulation, mediated by sigma factors like σB and σR in Streptomyces coelicolor, also plays a role in controlling the expression of mycothiol biosynthetic and metabolic genes, highlighting the evolutionary adaptation for managing thiol homeostasis. nih.gov

Comparative Analysis of Thiol Systems Across Biological Domains

While mycothiol is characteristic of Actinobacteria, other biological domains and bacterial groups utilize different low-molecular-weight thiols to fulfill analogous protective and regulatory roles. nih.govjapsonline.comnih.gov

Functional Analogy and Structural Divergence from Glutathione (GSH)

Mycothiol is functionally analogous to glutathione (GSH), the dominant low-molecular-weight thiol in eukaryotes and most Gram-negative bacteria. nih.govasm.orgmdpi.comjapsonline.com Both thiols are crucial for maintaining a reducing intracellular environment, protecting against oxidative stress, and participating in detoxification processes. nih.govasm.orgmdpi.comjapsonline.comubc.ca However, they exhibit significant structural differences. GSH is a tripeptide composed of glutamate (B1630785), cysteine, and glycine, linked by peptide bonds, including a gamma peptide linkage between glutamate and cysteine. japsonline.comresearchgate.net In contrast, mycothiol is a pseudodisaccharide composed of N-acetylcysteine, glucosamine (B1671600), and myo-inositol, linked by amide and glycosidic bonds. nih.govresearchgate.netjapsonline.comubc.ca The structure of mycothiol, with its acetylated amino group on cysteine linked to glucosamine and then to inositol (B14025), contributes to its properties, such as a slower rate of auto-oxidation compared to GSH. nih.govjapsonline.comubc.ca

Here is a comparison of the structures of Mycothiol and Glutathione:

| Feature | Mycothiol (MSH) | Glutathione (GSH) |

| Structure Type | Pseudodisaccharide | Tripeptide |

| Components | N-acetylcysteine, Glucosamine, myo-Inositol | Glutamate, Cysteine, Glycine |

| Linkages | Amide (Cys-GlcN), Glycosidic (GlcN-Ins) | Peptide (γ-Glu-Cys, Cys-Gly) |

| Cysteine Amino Group | Acetylated | Free (part of gamma peptide linkage) |

| Primary Location | Actinobacteria | Eukaryotes, Most Gram-Negative Bacteria |

Comparison with Bacillithiol (BSH), Trypanothione (B104310), and Ergothioneine (B1671048)

Besides glutathione, other low-molecular-weight thiols are found in specific organisms.

Bacillithiol (BSH): Found in many low-GC Gram-positive bacteria, particularly in the phylum Firmicutes, including Bacillus and Staphylococcus species. nih.govwikipedia.orgescholarship.org BSH shares a structural resemblance to mycothiol, containing a cysteine residue linked to glucosamine. nih.govescholarship.org However, in BSH, the glucosamine is linked to L-malic acid via an alpha-glycosidic bond, and the cysteine amino group is not acetylated, unlike in mycothiol. nih.govescholarship.org BSH also functions in maintaining redox balance and detoxification. nih.govwikipedia.orgsemanticscholar.org

Trypanothione: This unique thiol is found in parasitic protozoa belonging to the Kinetoplastida, such as Leishmania and Trypanosoma. wikipedia.orgingentaconnect.comeurekaselect.com Trypanothione is formed by two molecules of glutathione linked by a spermidine (B129725) (polyamine) linker. wikipedia.org It is essential for the survival of these parasites and plays a key role in their defense against oxidative stress. wikipedia.orgingentaconnect.comeurekaselect.com Its presence is a target for drug development against trypanosomatid infections. ingentaconnect.comeurekaselect.com

Ergothioneine: A sulfur-containing amino acid derived from histidine, ergothioneine is synthesized by certain bacteria (including some Actinobacteria and Cyanobacteria) and fungi. wikipedia.orginvivochem.cnfrontiersin.org It is found in various organisms, including plants and animals, which acquire it through their diet. invivochem.cncambridge.org Ergothioneine has potent antioxidant properties and functions as a scavenger of reactive oxygen species. invivochem.cncambridge.orgbiorxiv.org While mycobacteria produce both mycothiol and ergothioneine, their relative roles and interactions are areas of ongoing research. asm.orgbiorxiv.orguab.edu Ergothioneine exists primarily in the thione tautomer at physiological pH, which influences its redox properties compared to other thiols. biorxiv.orguab.edu

Here is a comparative overview of these thiol systems:

| Thiol Compound | Primary Organisms Found In | Structural Features | Key Functions |

| Mycothiol (MSH) | Actinobacteria (High-GC Gram-Positive Bacteria) | N-acetylcysteine, Glucosamine, myo-Inositol | Redox homeostasis, detoxification, cysteine reservoir |

| Glutathione (GSH) | Eukaryotes, Most Gram-Negative Bacteria | Glutamate, Cysteine, Glycine (Tripeptide) | Redox homeostasis, detoxification, enzyme cofactor |

| Bacillithiol (BSH) | Firmicutes (Low-GC Gram-Positive Bacteria) | Cysteine, Glucosamine, L-Malic Acid | Redox homeostasis, detoxification (e.g., fosfomycin (B1673569) resistance) |

| Trypanothione | Kinetoplastida (Parasitic Protozoa) | Two Glutathione molecules linked by Spermidine | Redox homeostasis, defense against oxidative stress in parasites |

| Ergothioneine | Certain Bacteria (Actinobacteria, Cyanobacteria), Fungi | Thio-histidine betaine (B1666868) (Trimethylhistidine derivative) | Antioxidant, ROS scavenging, metal chelation |

Genetic and Molecular Regulation of the Mycothione System

Transcriptional Regulation of Mycothiol (B1677580) Biosynthetic Genes

Transcriptional regulation plays a crucial role in controlling the expression of genes involved in MSH biosynthesis. This regulation is often mediated by specific sigma factors and their associated regulatory proteins, allowing the cell to adjust MSH production in response to changing conditions.

Involvement of Sigma Factors (e.g., σB, σR)

Sigma factors are essential subunits of bacterial RNA polymerase that determine promoter specificity and thus control the transcription of specific gene sets. In actinobacteria, several sigma factors have been implicated in regulating MSH metabolism.

In Streptomyces coelicolor, the sigma factor σR is a key regulator of the response to disulfide stress. nih.govasm.orgasm.orgnih.govscilit.com σR directly activates the expression of genes such as mshA, which encodes the glycosyltransferase catalyzing the first step of MSH biosynthesis, and mca, encoding the MSH S-conjugate amidase involved in detoxification. nih.govnih.govscilit.comnih.govresearchgate.net It also indirectly influences the expression of mshB, mshC, and mshD, other genes in the MSH biosynthetic pathway. nih.govnih.gov

In Mycobacterium tuberculosis, while the sigR gene is absent, a related gene product, σH, regulates responses to both heat shock and redox stress. nih.govasm.org Although several components of the thioredoxin system are regulated by σH in M. tuberculosis, none of the MSH biosynthetic genes have been directly noted as part of the σH regulon. nih.govasm.orgasm.org However, one of the genes highly induced by σH following diamide (B1670390) exposure contains a putative glutaredoxin active site, suggesting a potential indirect link to the mycothiol cycle. asm.org

Role of Anti-Sigma Factors and Redox-Sensitive Switches (e.g., RsrA)

The activity of sigma factors involved in redox regulation is often controlled by anti-sigma factors, which can sequester the sigma factor and prevent it from binding to RNA polymerase. These anti-sigma factors can act as redox-sensitive switches, responding to changes in the intracellular thiol-disulfide balance. nih.govasm.orgnih.govuniprot.orgfrontiersin.orgfrontiersin.orgfrontiersin.orguni-bielefeld.denih.govnih.gov

In S. coelicolor, the anti-sigma factor RsrA controls the activity of σR. nih.govasm.orgnih.govscilit.comuniprot.org RsrA contains cysteine residues that are sensitive to oxidation. Under reducing conditions, RsrA binds to σR, inhibiting its activity. nih.govasm.orgresearchgate.netuniprot.orgnih.gov Exposure to thiol-depleting agents, such as diamide or alkylating agents, leads to the oxidation of RsrA, often through the formation of intramolecular disulfide bonds, which causes the release of σR. nih.govasm.orgresearchgate.netuniprot.orgfrontiersin.orgnih.gov The released σR is then free to activate the transcription of its target genes, including those involved in MSH biosynthesis and the thioredoxin system, thereby promoting the restoration of the thiol-disulfide balance. nih.govasm.orgnih.govnih.govresearchgate.netfrontiersin.orgnih.gov Mycothiol itself can reduce oxidized RsrA, allowing it to bind to σR and thus providing a feedback mechanism where MSH levels can modulate the activity of the RsrA-σR system. nih.govscilit.comnih.gov

This regulatory system involving RsrA and σR allows S. coelicolor to sense and respond to intracellular thiol-depleting conditions by upregulating MSH biosynthesis and related detoxification pathways. nih.govscilit.comnih.gov

Genetic Manipulation and Mutational Analysis of Mycothiol Biosynthesis and Metabolism Genes

Genetic manipulation and the analysis of mutants deficient in MSH biosynthesis or metabolism have been instrumental in understanding the functions of mycothiol and the consequences of its absence.

Altered Redox Status and Susceptibility Profiles in Mutants

MSH-deficient mutants exhibit a significantly altered intracellular redox status, generally displaying a more oxidized environment compared to wild-type strains. ubc.cauab.eduasm.orgnih.gov This altered redox balance contributes to their increased susceptibility to various stresses.

MSH-deficient mutants, including ∆mshA, ∆mshC, and ∆mshD strains, are hypersensitive to oxidative stress induced by agents like hydrogen peroxide, cumene (B47948) hydroperoxide, tert-butyl hydroperoxide, diamide, plumbagin, and menadione. ubc.caresearchgate.netasm.orgplos.orgresearchgate.netnih.govasm.orgnih.govescholarship.org They also show increased sensitivity to alkylating agents such as monobromobimane (B13751) (mBBr), iodoacetamide, and chlorodinitrobenzene (CDNB). ubc.canih.govasm.orgnih.gov

Furthermore, MSH deficiency impacts susceptibility to antibiotics. MSH-deficient M. smegmatis mutants are more sensitive to a wide range of antibiotics, including erythromycin, azithromycin, vancomycin, penicillin G, rifamycin (B1679328), and rifampin. ubc.canih.govasm.orgnih.gov Conversely, these mutants often display increased resistance to isoniazid (B1672263) (INH) and ethionamide (B1671405) (ETH). ubc.cauab.edunih.govasm.orgnih.govasm.orgnih.govbiorxiv.orgnih.govasm.org This resistance is thought to be linked to the involvement of MSH in the activation of these prodrugs. uab.edunih.gov

The sensitivity profiles of different MSH biosynthetic mutants can vary, suggesting that different MSH-dependent enzymes or intermediates may play distinct roles in protecting against specific toxins or stresses. ubc.ca

Below is a table summarizing some observed phenotypes of MSH-deficient mutants:

| Mutant Strain (Example Organism) | MSH Levels | Accumulation of Precursors/Other Thiols | Increased Sensitivity To: | Increased Resistance To: |

| ∆mshA (M. smegmatis, M. tuberculosis) | Undetectable ubc.cauab.eduresearchgate.netnih.govasm.org | GlcNAc-Ins, GlcN-Ins asm.orgnih.gov | Oxidative stress (H₂O₂, CHP, diamide, plumbagin, menadione), Alkylating agents, Various antibiotics (erythromycin, azithromycin, vancomycin, penicillin G, rifampin) ubc.caresearchgate.netplos.orgresearchgate.netnih.govasm.orgnih.govescholarship.org | Isoniazid, Ethionamide ubc.cauab.edunih.govasm.orgasm.orgnih.govbiorxiv.orgnih.govasm.org |

| ∆mshC (M. smegmatis) | Undetectable or highly deficient ubc.cauab.eduasm.orgnih.govasm.orgnih.gov | GlcN-Ins uab.edu | Oxidative stress, Alkylating agents, Various antibiotics ubc.canih.govasm.orgnih.govescholarship.org | Isoniazid, Ethionamide (low-level) ubc.cauab.edubiorxiv.orgnih.gov |

| ∆mshD (M. tuberculosis, M. smegmatis) | ~1% of WT ubc.cauab.eduasm.org | Cys-GlcN-Ins, N-formyl-Cys-GlcN-Ins ubc.cauab.eduasm.org | Oxidative stress (H₂O₂) ubc.cauab.eduasm.org | Isoniazid, Ethionamide ubc.cauab.edu |

| ∆mtr (M. tuberculosis) | Reduced capacity to recycle MSSM asm.orgnih.govresearchgate.net | MSSM accumulation likely | Oxidative stress researchgate.net | Not explicitly noted in sources |

Compensatory Mechanisms in MSH-Deficient Strains

While MSH is a major low-molecular-weight thiol in actinobacteria, the viability of some MSH-deficient mutants, particularly in M. tuberculosis under certain conditions, suggests the existence of compensatory mechanisms. uab.edunih.govasm.orgplos.org

One such mechanism involves the upregulation of other thiol systems, such as the thioredoxin system. nih.govasm.orgplos.org Upregulation of thioredoxin genes has been observed in MSH-deficient M. tuberculosis, suggesting that the thioredoxin system can partially compensate for the lack of MSH in maintaining redox homeostasis. plos.org

The accumulation of MSH precursors, such as Cys-GlcN-Ins, in ∆mshD mutants might also provide some level of thiol buffering or participate in detoxification pathways, although they may not fully substitute for MSH. ubc.cauab.eduasm.org

Additionally, in M. tuberculosis, the presence of ergothioneine (B1671048) (ERG), another low-molecular-weight thiol, may contribute to compensatory mechanisms. uab.eduelifesciences.org Increased ERG levels have been observed in M. tuberculosis lacking functional MshA, suggesting ERG can function similarly to MSH in protecting against redox stress. uab.eduresearchgate.net

These compensatory mechanisms highlight the critical importance of maintaining thiol-disulfide balance in actinobacteria and suggest redundancy or overlap in the functions of different thiol systems.

Note: The table of compound names and their corresponding Pubchem CIDs would be provided at the end of the complete article.

6.3. Regulatory Networks Integrating Mycothiol with Other Stress Responses

The mycothiol (MSH) system, crucial for maintaining redox homeostasis and detoxification in actinobacteria, is intricately integrated with other stress response networks through complex genetic and molecular regulatory mechanisms. This integration allows these bacteria, including pathogens like Mycobacterium tuberculosis and environmental organisms like Streptomyces coelicolor and Corynebacterium glutamicum, to effectively respond to a variety of challenging conditions encountered in their diverse environments, such as oxidative stress, heat shock, osmotic stress, heavy metal toxicity, and nutrient deprivation.

A key aspect of this integration involves sigma factors, which are essential components of the bacterial transcription machinery responsible for recognizing specific promoter sequences and initiating gene expression in response to environmental signals. In Streptomyces and Mycobacterium, alternative sigma factors play significant roles in coordinating the mycothiol system with other stress responses. For instance, in S. coelicolor, the sigma factor σB is involved in both osmotic and oxidative stress responses. It promotes the biosynthesis of compatible solutes for osmotic defense and activates the synthesis of cysteine and mycothiol, as well as the expression of catalase, for oxidative stress resistance. frontiersin.org σB also influences intracellular ppGpp concentrations by regulating the ppGpp synthetase gene relA, further linking stress responses to growth and differentiation. frontiersin.org

Another important sigma factor, σR, in S. coelicolor, is a key regulator of the disulfide stress response and directly controls the expression of mshA, the first gene in MSH biosynthesis, and mca, which is involved in the detoxification of mycothiol-reactive drugs. scilit.com The activity of σR is regulated by the anti-sigma factor RsrA, which acts as a thiol-disulfide redox switch. scilit.com A decrease in the intracellular level of reduced MSH triggers the activation of σR through the oxidation of RsrA, highlighting a feedback loop where MSH levels directly influence the transcription of genes involved in its own synthesis and related detoxification pathways. scilit.com

In Corynebacterium glutamicum, the extracytoplasmic function (ECF) sigma factor σH is central to the response to heat shock and oxidative stress. asm.org Transcriptomic analysis has shown that hypochlorite (B82951) stress strongly upregulates the σH regulon, including genes involved in the thioredoxin and MSH pathways (trxB1, trxC, cg1375, trxB, mshC, mca, mtr) that are crucial for maintaining redox balance. uni-bielefeld.de The regulation of σH activity involves the anti-sigma factor RshA, and the transcription of rshA from a σH-dependent promoter suggests a mechanism for quickly shutting down the σH-dependent stress response once the stress is alleviated. uni-bielefeld.de

Mycobacterium tuberculosis also utilizes sigma factors to integrate stress responses with the mycothiol system. σH in M. tuberculosis is induced by thiol-oxidative stress, heat shock, and phagocytosis, and it induces the expression of other sigma factors, σB and σE, and the thioredoxin regulon. asm.org This creates a complex regulatory network where σH sits (B43327) at a higher level, influencing multiple downstream stress responses. asm.org One of the genes most induced by σH in response to oxidative stress is rv2466c, encoding a mycothiol-dependent reductase, further emphasizing the direct link between σH regulation and MSH-dependent detoxification. frontiersin.org

The PhoPR two-component system in M. tuberculosis also intersects with redox homeostasis and stress response. PhoP has been shown to impact the mycothiol redox state, and phoP deletion mutants exhibit increased susceptibility to redox stress. nih.govbiorxiv.org While PhoP is involved in pH homeostasis through interaction with SigE, its influence on redox-dependent gene expression, particularly thioredoxin genes, appears to be mediated differently, with direct recruitment of SigH controlling their expression under redox stress rather than a direct PhoP-SigH interaction. nih.gov This suggests distinct mechanisms for integrating responses to different types of stress.

Cross-talk between the mycothiol system and other stress responses is also evident in the context of heavy metal stress. While cysteine is highly susceptible to heavy metal-catalyzed autoxidation, MSH is more resistant, serving as a protected reserve of cysteine. nih.gov Studies in Mycobacterium smegmatis have shown that both MSH and ergothioneine (another low molecular weight thiol in mycobacteria) are involved in protection against metal stress, and mutants lacking these thiols show increased sensitivity to various metals. nih.gov The absence of MSH or ergothioneine leads to the upregulation of different proteins associated with protection against oxidative stress, indicating compensatory mechanisms and integrated responses to metal-induced oxidative damage. nih.gov

The availability of cysteine, a precursor for MSH biosynthesis, is also a critical determinant of oxidative stress resistance, highlighting a link between sulfur metabolism and redox homeostasis. elifesciences.orgnih.gov Genes involved in cysteine biosynthesis are upregulated under oxidative and nutritional stress, and their functional integrity is crucial for survival within the host. elifesciences.org

Furthermore, protein S-mycothiolation, the formation of mixed disulfides between proteins and MSH, serves as a redox-sensing and thiol protection mechanism during stress conditions like hypochlorite stress. uni-bielefeld.de This post-translational modification is reversed by the Mrx1/Mtr/MSH pathway, demonstrating a direct molecular link between the MSH system and the regulation of protein function under oxidative stress. researchgate.net

The intricate regulatory networks integrating mycothiol with other stress responses involve a hierarchical control by sigma factors, feedback loops based on MSH levels, cross-talk with two-component systems, and the critical role of cysteine availability and protein S-mycothiolation. These interconnected pathways ensure a coordinated and effective defense strategy in actinobacteria facing diverse environmental challenges.

Advanced Analytical Methodologies for Mycothiol and Mycothione Research

Quantitative Determination of Intracellular Mycothiol (B1677580) Levels

Measuring the intracellular concentration of mycothiol is fundamental to understanding its role in maintaining redox homeostasis. Several sophisticated methods have been developed for this purpose.

A well-established method for quantifying low-molecular-weight thiols like MSH involves derivatization with a fluorescent label, followed by separation and detection using reverse-phase high-performance liquid chromatography (HPLC). nih.govnih.gov This technique offers high sensitivity and specificity.

The process typically begins with cell lysis and extraction of the thiol-containing fraction. To stabilize the reactive thiol group of MSH and enable sensitive detection, a fluorescent labeling agent is added. A common reagent for this purpose is monobromobimane (B13751) (mBBr), which reacts with the thiol group to form a stable, highly fluorescent MSH-bimane adduct (MSmB). nih.gov Another fluorescent derivatization reagent that has been used is ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F). mdpi.com

Following derivatization, the mixture is analyzed by reverse-phase HPLC. The MSmB adduct is separated from other cellular components and unreacted labeling agent on a C18 column. nih.govresearchgate.net The eluate is monitored by a fluorescence detector, with typical excitation and emission wavelengths set around 375 nm and 475 nm, respectively, for bimane adducts. nih.gov The concentration of MSH in the original sample is determined by comparing the peak area of the MSmB adduct to a standard curve generated with known concentrations of MSH. researchgate.net This method has been successfully used to measure dramatic reductions in MSH levels in M. tuberculosis mutants, highlighting its utility in genetic and physiological studies. nih.gov

Table 1: HPLC Parameters for Mycothiol Analysis

| Parameter | Description | Reference |

|---|---|---|

| Labeling Agent | Monobromobimane (mBBr) | nih.gov |

| Column | Reverse-phase C18 (e.g., Ultrasphere ODS) | nih.gov |

| Detection | Fluorescence | nih.gov |

| Excitation Wavelength | ~375 nm | nih.gov |

| Emission Wavelength | ~475 nm | nih.gov |

Mass spectrometry offers a rapid and highly sensitive alternative to HPLC for the quantification of MSH, without the need for fluorescent derivatization. nih.govresearchgate.net This approach utilizes electrospray ionization (ESI) coupled with an ion trap mass spectrometer. nih.gov To enhance sensitivity and specificity, the analysis is often performed in Selected Ion Monitoring (SIM) mode. nih.govvolatileanalysis.com

In SIM mode, the mass spectrometer is set to detect only specific ions of a predetermined mass-to-charge ratio (m/z). volatileanalysis.commdpi.com For MSH, the deprotonated molecule [M-H]⁻ is monitored at an m/z of 485.14. nih.gov This targeted approach reduces chemical noise and improves the signal-to-noise ratio, allowing for the detection of very low quantities of the analyte. volatileanalysis.com

For relative quantification, an internal standard with a similar structure and mass to MSH, such as N,N-diacetylchitobiose, can be added to the sample. nih.gov The ratio of the MSH peak area to the internal standard peak area is then used to determine the relative amount of MSH in different samples. This MS-based method has been shown to produce results consistent with the traditional HPLC-fluorescence technique and serves as a useful, high-throughput alternative. nih.govresearchgate.net

Table 2: Mass Spectrometry Parameters for Mycothiol Analysis

| Parameter | Description | Reference |

|---|---|---|

| Ionization Mode | Negative Electrospray Ionization (ESI) | nih.gov |

| Analysis Mode | Selected Ion Monitoring (SIM) | nih.gov |

| Monitored Ion (MSH) | m/z 485.14 ([M-H]⁻) | nih.gov |

| Internal Standard | N,N-diacetylchitobiose | nih.gov |

Enzymatic assays provide a functional approach to MSH quantification. These assays leverage the high specificity of enzymes that use MSH as a substrate. For instance, the MSH/mycoredoxin-1 (Mrx-1) system is involved in the reduction of various substrates, and its activity is dependent on the presence of MSH. researchgate.netnih.gov The rate of an MSH-dependent enzymatic reaction, monitored, for example, by the consumption of NADPH, can be correlated with the MSH concentration. nih.gov

Another potential basis for an enzymatic assay is the mycothiol-dependent maleylpyruvate isomerase (MPI), an enzyme that requires MSH as a cofactor for its catalytic activity in the gentisate assimilation pathway in Corynebacterium glutamicum. researchgate.net While primarily used to study enzyme kinetics and function, the dependence of such enzymes on MSH could be adapted for quantitative purposes by measuring the rate of product formation or substrate depletion under conditions where MSH is the limiting factor. Improved enzyme-linked immunosorbent assay (ELISA) methods have also been developed, utilizing an antibody highly specific for the pseudodisaccharide moiety of MSH, allowing for the determination of femtomole amounts of MSH. nih.gov

Measurement of Mycothiol-Mycothione Redox Ratios

The ratio of reduced mycothiol (MSH) to its oxidized disulfide form, mycothione (MSSM), defines the mycothiol redox potential (EMSH), a critical indicator of the intracellular redox environment. researchgate.net A significant advancement in measuring EMSH in living cells has been the development of genetically encoded biosensors. nih.govresearchgate.net

One such powerful tool is the Mrx1-roGFP2 biosensor. nih.govresearchgate.net This fusion protein combines mycoredoxin-1 (Mrx1), an enzyme that specifically equilibrates with the MSH/MSSM pool, with a redox-sensitive green fluorescent protein (roGFP2). researchgate.net The fluorescence excitation spectrum of roGFP2 changes depending on its oxidation state. By measuring the ratio of fluorescence emission at 510 nm after excitation at two different wavelengths (typically ~405 nm and ~488 nm), the degree of sensor oxidation can be precisely determined. nih.gov

Because Mrx1 rapidly equilibrates the sensor with the cellular MSH/MSSM pool, the Mrx1-roGFP2 ratiometric signal provides a real-time, quantitative readout of the EMSH within different subcellular compartments of live bacteria. nih.govresearchgate.net This technology has been instrumental in revealing that the environment inside macrophages induces heterogeneity in the EMSH of M. tuberculosis populations and that anti-tuberculosis drugs can induce an oxidative shift. researchgate.netnih.gov

Proteomic Approaches for Identifying S-Mycothiolated Proteins

S-mycothiolation is a post-translational modification where MSH forms a mixed disulfide with a cysteine residue on a target protein. This process can protect the cysteine from irreversible oxidation and regulate protein function. nih.govnih.gov Identifying the "S-mycothiolome" is key to understanding the cellular response to oxidative stress. nih.govresearchgate.net